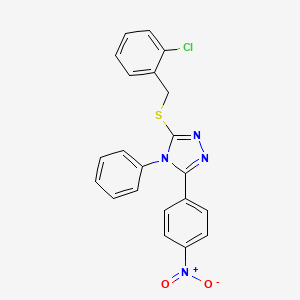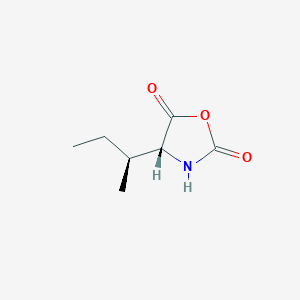![molecular formula C8H6ClNS2 B11769775 4-Chloro-2-(methylthio)benzo[d]thiazole CAS No. 3507-40-2](/img/structure/B11769775.png)
4-Chloro-2-(methylthio)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The compound has a molecular formula of C8H6ClNS2 and a molecular weight of 215.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)benzo[d]thiazole typically involves the reaction of 4-chloro-2-aminobenzenethiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at a temperature of around 50°C .
Industrial Production Methods
the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methylthio positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the reagents used
Scientific Research Applications
4-Chloro-2-(methylthio)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the production of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylthio)benzo[d]thiazole involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular pathways are still under investigation, but it is known to disrupt cell membrane integrity and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)benzothiazole
- 4-Chloro-2-aminobenzenethiol
- Benzothiazole derivatives with various substituents at the 2nd position .
Uniqueness
4-Chloro-2-(methylthio)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methylthio groups enhances its reactivity and biological activity compared to other benzothiazole derivatives .
Properties
CAS No. |
3507-40-2 |
|---|---|
Molecular Formula |
C8H6ClNS2 |
Molecular Weight |
215.7 g/mol |
IUPAC Name |
4-chloro-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6ClNS2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3 |
InChI Key |
IRHWNQCWGHIQEE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



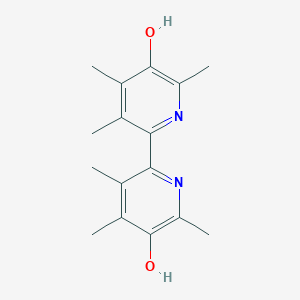
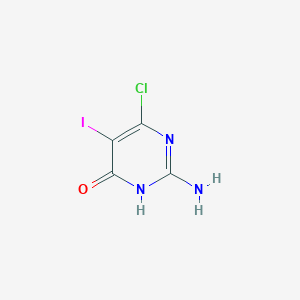



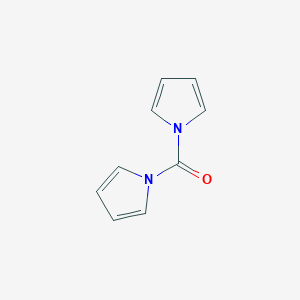
![1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B11769728.png)
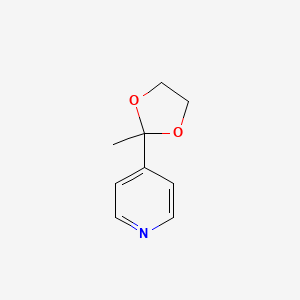
![Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11769746.png)
![(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11769757.png)
